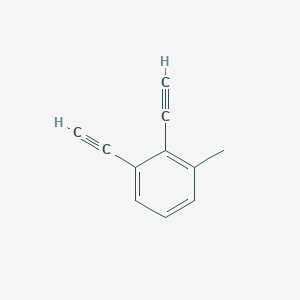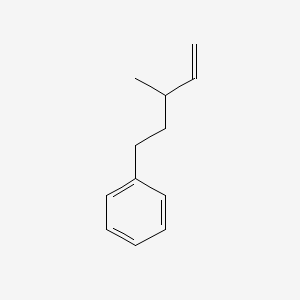
4,4'-Bipyridine, 1,1',4,4'-tetrahydro-1,1'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dimethyl-4,4'-bipyridinium dichloride , is a redox-active organic compound. It is a member of the viologen family, which are known for their ability to undergo reversible oxidation-reduction reactions. The reduced form of methyl viologen is often referred to as the mono-cation radical (MV^+•).
Synthetic Routes and Reaction Conditions:
Electrochemical Reduction: Reduced methyl viologen can be synthesized by electrochemically reducing the dication form (MV^2+). This process involves applying an electrical current to a solution containing the dication form, resulting in the formation of the mono-cation radical.
Photochemical Reduction: Another method involves photochemically reducing the dication form using light energy. This process typically requires a photosensitizer to absorb light and transfer the energy to the dication form, leading to its reduction.
Industrial Production Methods: The industrial production of reduced methyl viologen involves large-scale electrochemical or photochemical reduction processes. These methods are optimized to achieve high yields and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: Reduced methyl viologen can be oxidized back to its dication form (MV^2+).
Reduction: The dication form can be reduced to the mono-cation radical (MV^+•).
Substitution Reactions: Reduced methyl viologen can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrochemical Reduction: Electrolytes such as sodium chloride or potassium chloride are used, and the reaction is carried out in an electrochemical cell.
Photochemical Reduction: Photosensitizers such as methylene blue or rose bengal are used, and the reaction is performed under controlled light conditions.
Major Products Formed:
Oxidation: Dication form (MV^2+).
Reduction: Mono-cation radical (MV^+•).
Substitution Reactions: Various substituted viologen derivatives.
Scientific Research Applications
Reduced methyl viologen has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active probe in electrochemical studies and as a mediator in electron transfer reactions.
Biology: It serves as a model compound for studying electron transfer processes in biological systems, such as in photosynthesis and respiration.
Medicine: Reduced methyl viologen is used in the development of biosensors and diagnostic tools for detecting oxidative stress and other biological markers.
Industry: It is employed in the production of functional materials with unique electrochromic and radical-rich properties.
Mechanism of Action
The mechanism by which reduced methyl viologen exerts its effects involves its ability to undergo reversible redox reactions. The mono-cation radical (MV^+•) can accept or donate electrons, making it a versatile compound in various applications. The molecular targets and pathways involved depend on the specific application, but generally, reduced methyl viologen interacts with other redox-active species to facilitate electron transfer processes.
Comparison with Similar Compounds
Reduced methyl viologen is compared with other similar compounds, such as paraquat and phenanthroline :
Paraquat: Both reduced methyl viologen and paraquat are viologens and share similar redox properties. paraquat is more commonly used as a herbicide, while reduced methyl viologen is used in research applications.
Phenanthroline: Phenanthroline is another redox-active compound, but it has a different structure and is used primarily as a chelating agent in analytical chemistry.
Properties
CAS No. |
16968-09-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-methyl-4-(1-methyl-4H-pyridin-4-yl)-4H-pyridine |
InChI |
InChI=1S/C12H16N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-12H,1-2H3 |
InChI Key |
KJZHLKZXRSCVKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(C=C1)C2C=CN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B15351378.png)





![[(4R,5R)-2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15351402.png)




